molecular formula C9H12F2N2 B2767591 2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole CAS No. 2310076-74-3

2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole

Cat. No. B2767591
CAS RN: 2310076-74-3
M. Wt: 186.206
InChI Key: AQNICZFMZNOFKS-UHFFFAOYSA-N
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Description

2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole, also known as DMAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrrole derivatives and is characterized by its unique structure and properties. In

Mechanism of Action

The mechanism of action of 2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole is not fully understood, but it is believed to involve the activation of certain enzymes and receptors in the body. In medicinal chemistry, 2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation. Additionally, 2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole has been shown to bind to certain receptors in the body, leading to the activation of various signaling pathways.
Biochemical and Physiological Effects:
2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole has been shown to have various biochemical and physiological effects in the body. In medicinal chemistry, 2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole has been shown to inhibit the growth of various tumor cells and reduce inflammation. Additionally, 2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics. In materials science, 2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole has been used as a catalyst in various organic synthesis reactions, leading to the formation of new compounds with unique properties.

Advantages and Limitations for Lab Experiments

2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole has several advantages for use in lab experiments, including its high purity and yield, and its potential applications in various fields. However, 2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole also has some limitations, including its potential toxicity and the need for careful handling and storage. Additionally, 2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole may not be suitable for certain experiments due to its unique properties and structure.

Future Directions

The potential applications of 2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole in various fields have led to significant interest in its future directions. In medicinal chemistry, further studies are needed to explore the potential of 2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole as a treatment for various diseases, including cancer and inflammation. Additionally, further studies are needed to explore the mechanism of action of 2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole and its potential interactions with other compounds. In materials science, further studies are needed to explore the potential applications of 2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole as a catalyst in various organic synthesis reactions, leading to the formation of new compounds with unique properties. Overall, the future directions of 2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole are promising and warrant further investigation.
Conclusion:
In conclusion, 2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole is a unique compound with potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The synthesis method of 2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole involves the reaction of 2-chloro-1-methyl-1H-pyrrole with difluoroazetidine in the presence of a base, yielding 2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole in high purity and yield. 2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole has been extensively studied for its potential applications, including its antitumor, anti-inflammatory, and antimicrobial properties in medicinal chemistry, and its catalytic properties in organic synthesis reactions. The future directions of 2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole are promising and warrant further investigation.

Synthesis Methods

The synthesis of 2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole involves the reaction of 2-chloro-1-methyl-1H-pyrrole with difluoroazetidine in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of 120°C for several hours, and the resulting product is purified using column chromatography. This method yields 2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole in high purity and yield, making it suitable for various research applications.

Scientific Research Applications

2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole has been shown to possess antitumor, anti-inflammatory, and antimicrobial properties. Additionally, 2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole has been used as a catalyst in organic synthesis reactions, such as the acylation of alcohols and amines.

properties

IUPAC Name

2-[(3,3-difluoroazetidin-1-yl)methyl]-1-methylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2/c1-12-4-2-3-8(12)5-13-6-9(10,11)7-13/h2-4H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNICZFMZNOFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,3-difluoroazetidin-1-yl)methyl]-1-methyl-1H-pyrrole

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